3-(4-bromophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-(4-bromophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound featuring a bromophenyl group and a hydroxy group attached to an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with phthalimide in the presence of a base, followed by reduction and cyclization steps to form the desired isoindoline structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 3-(phenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.
Substitution: Formation of various substituted isoindolines depending on the nucleophile used.
Scientific Research Applications
3-(4-bromophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to certain biological targets, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in the synthesis of liquid crystal polymers.
4-bromophenylacetic acid: A simpler bromophenyl compound with applications in organic synthesis.
Uniqueness
3-(4-bromophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindoline core, which imparts distinct chemical and biological properties compared to other bromophenyl compounds
Properties
Molecular Formula |
C14H10BrNO2 |
---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-hydroxy-2H-isoindol-1-one |
InChI |
InChI=1S/C14H10BrNO2/c15-10-7-5-9(6-8-10)14(18)12-4-2-1-3-11(12)13(17)16-14/h1-8,18H,(H,16,17) |
InChI Key |
UGZLJHACIHQVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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